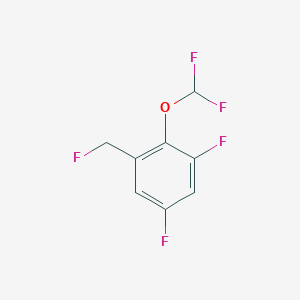
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O It is a fluorinated aromatic compound, which means it contains a benzene ring with fluorine atoms attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring through various difluoromethylation processes. These processes can be achieved using different reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents or through radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Common industrial methods include the use of metal-based catalysts and electrophilic or nucleophilic difluoromethylation reagents .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can influence its reactivity and binding affinity to various targets, such as enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethyl)benzene
- 1,5-Difluoro-3-(fluoromethyl)-2-(trifluoromethoxy)benzene
Uniqueness
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H5F5O |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |
InChI-Schlüssel |
WRPDGOQHVBSHKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CF)OC(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


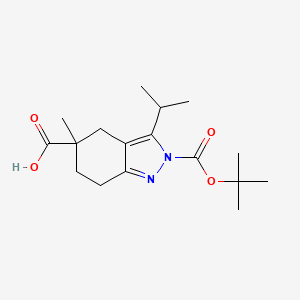
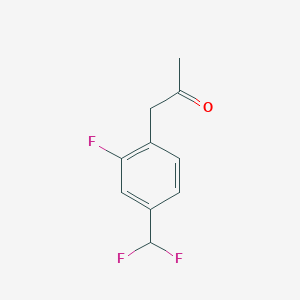
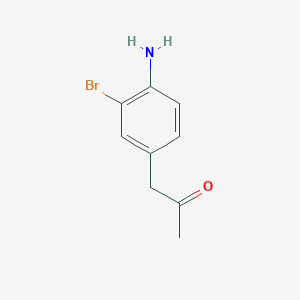



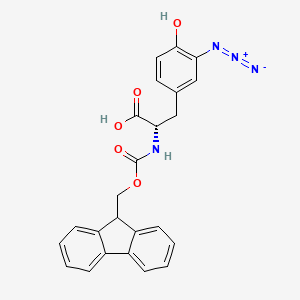
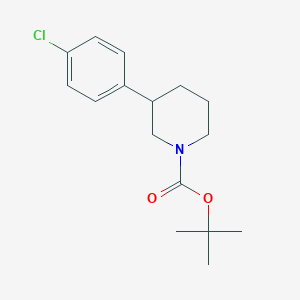
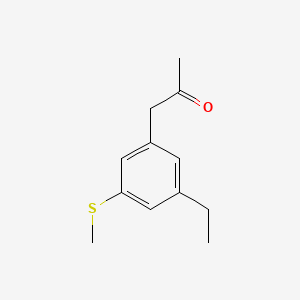

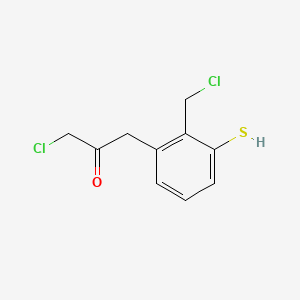
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
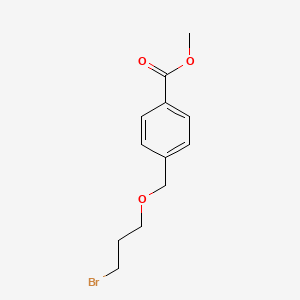
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
